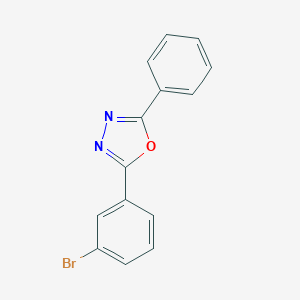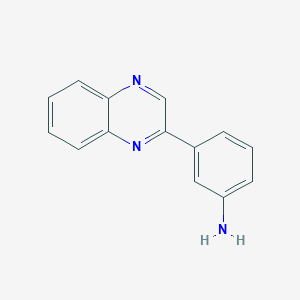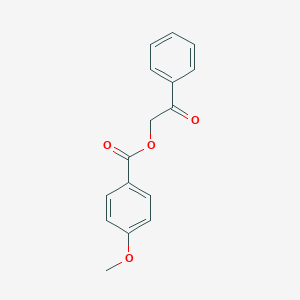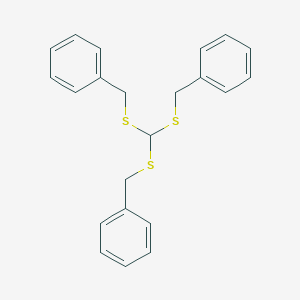
Bis(benzylsulfanyl)methylsulfanylmethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzylsulfanyl)methylsulfanylmethylbenzene, also known as BBMSMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thioether family, which is known for its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and a target molecule. This covalent bond can lead to changes in the structure and function of the target molecule, which can have a variety of effects depending on the specific target.
Efectos Bioquímicos Y Fisiológicos
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can reduce inflammation and pain in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene is its potential toxicity, which can limit its use in certain experiments. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be difficult to work with due to its strong odor and potential for skin and eye irritation.
Direcciones Futuras
There are several future directions for research on Bis(benzylsulfanyl)methylsulfanylmethylbenzene. One area of research is in the development of new materials with unique properties using Bis(benzylsulfanyl)methylsulfanylmethylbenzene as a precursor. Another area of research is in the development of new drugs and pharmaceuticals based on the biochemical and physiological effects of Bis(benzylsulfanyl)methylsulfanylmethylbenzene. Additionally, further studies are needed to fully understand the mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and its potential applications in various fields.
Métodos De Síntesis
Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be synthesized using a variety of methods, including the reaction of benzyl chloride with sodium sulfide and the reaction of benzyl mercaptan with formaldehyde. However, the most common method for synthesizing Bis(benzylsulfanyl)methylsulfanylmethylbenzene is by the reaction of benzyl mercaptan with formaldehyde in the presence of a catalyst such as zinc chloride. This method has been shown to produce high yields of Bis(benzylsulfanyl)methylsulfanylmethylbenzene with good purity.
Aplicaciones Científicas De Investigación
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been the subject of scientific research due to its potential applications in various fields. One area of research is in the field of organic synthesis, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a building block for the synthesis of other compounds. Another area of research is in the field of materials science, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a precursor for the synthesis of new materials with unique properties. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been studied for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
10606-38-9 |
|---|---|
Nombre del producto |
Bis(benzylsulfanyl)methylsulfanylmethylbenzene |
Fórmula molecular |
C22H22S3 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
bis(benzylsulfanyl)methylsulfanylmethylbenzene |
InChI |
InChI=1S/C22H22S3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clave InChI |
GTUTUZVJRAZDOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Otros números CAS |
10606-38-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




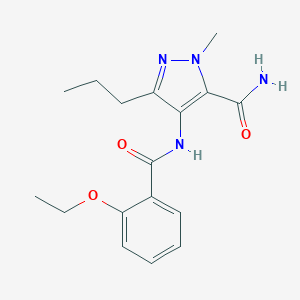

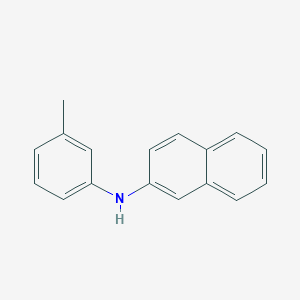

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
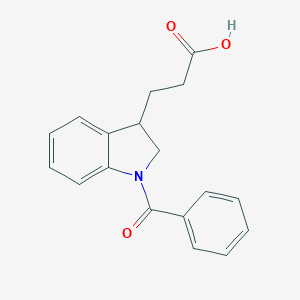
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
